molecular formula C16H17BrN6S B10936676 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10936676
M. Wt: 405.3 g/mol
InChI Key: AYWSFMJBBMMLPM-UHFFFAOYSA-N
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Description

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while substitution could introduce new functional groups that enhance the compound’s bioactivity .

Scientific Research Applications

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of heterocyclic rings, which imparts distinct electronic and steric properties. These features make it a versatile compound for various scientific applications .

Properties

Molecular Formula

C16H17BrN6S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H17BrN6S/c1-5-11-10(4)24-16-13(11)15-19-12(21-23(15)7-18-16)6-22-9(3)14(17)8(2)20-22/h7H,5-6H2,1-4H3

InChI Key

AYWSFMJBBMMLPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)Br)C)C

Origin of Product

United States

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